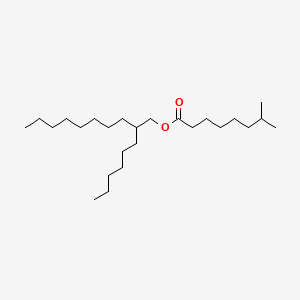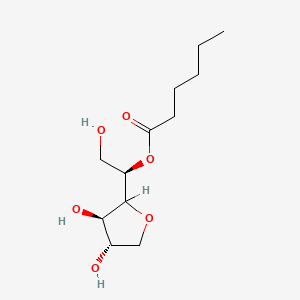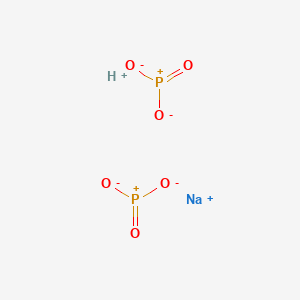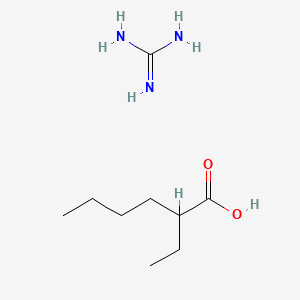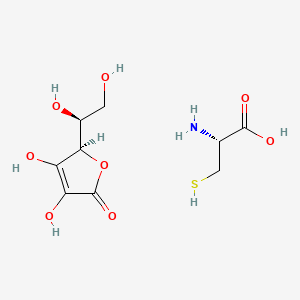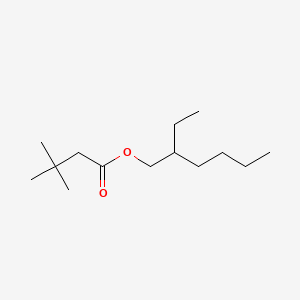
2-Ethylhexyl 3,3-dimethylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 3,3-dimethylbutyrate: is an organic compound with the molecular formula C14H28O2 . It is an ester formed from 3,3-dimethylbutanoic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 3,3-dimethylbutyrate typically involves the esterification reaction between 3,3-dimethylbutanoic acid and 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl 3,3-dimethylbutyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,3-dimethylbutanoic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 3,3-dimethylbutanoic acid and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Ethylhexyl 3,3-dimethylbutyrate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of plasticizers, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 3,3-dimethylbutyrate involves its interaction with various molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of 3,3-dimethylbutanoic acid and 2-ethylhexanol. These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Ethylhexyl acetate: Another ester with similar applications in solvents and plasticizers.
2-Ethylhexyl palmitate: Used in cosmetics and personal care products.
2-Ethylhexyl stearate: Employed in lubricants and coatings.
Uniqueness: 2-Ethylhexyl 3,3-dimethylbutyrate is unique due to its specific ester linkage and the presence of the 3,3-dimethylbutanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
87086-01-9 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-ethylhexyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-12(7-2)11-16-13(15)10-14(3,4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
JJWQSQQIIZKVMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


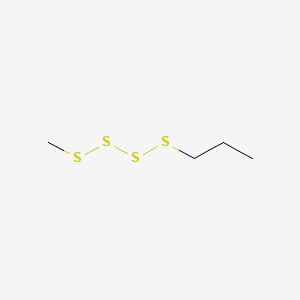
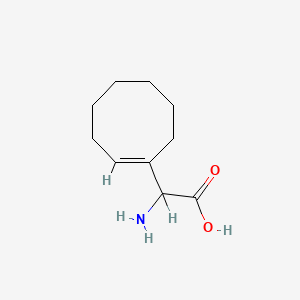
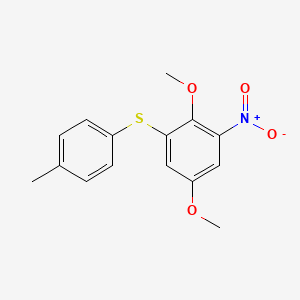
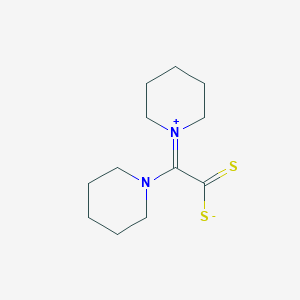
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)


